2-Azaspiro[3.4]octane-1-carboxylic acid
CAS No.:
Cat. No.: VC17768681
Molecular Formula: C8H13NO2
Molecular Weight: 155.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13NO2 |
|---|---|
| Molecular Weight | 155.19 g/mol |
| IUPAC Name | 2-azaspiro[3.4]octane-3-carboxylic acid |
| Standard InChI | InChI=1S/C8H13NO2/c10-7(11)6-8(5-9-6)3-1-2-4-8/h6,9H,1-5H2,(H,10,11) |
| Standard InChI Key | KPSWSDNHHBJSLK-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2(C1)CNC2C(=O)O |
Introduction
Structural Elucidation and Physicochemical Properties
Molecular Architecture
The compound’s spirocyclic framework consists of a seven-membered azaspiro ring system (Figure 1), where a nitrogen atom bridges two cyclic moieties: a cyclopropane and a larger heterocycle. This configuration imposes steric constraints that enhance metabolic stability compared to linear analogs.
Table 1: Key Structural and Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₃NO₂ | |
| Molecular Weight | 155.19 g/mol | |
| SMILES | C1CCC2(C1)CNC2C(=O)O | |
| InChIKey | KPSWSDNHHBJSLK-UHFFFAOYSA-N | |
| Predicted CCS (Ų) [M+H]+ | 135.7 |
The tert-butoxycarbonyl-protected derivative (C₁₃H₂₁NO₅) highlights the compound’s adaptability for synthetic modifications, enabling targeted functionalization.
Synthetic Methodologies
Annulation Strategies
Synthesis typically involves annulation reactions to construct the spirocyclic core. A representative route begins with cyclopentane precursors, employing ring-closing metathesis or intramolecular cyclization to form the azaspiro framework. For example, VulcanChem reports a multi-step protocol using tert-butoxycarbonyl (Boc) protection to stabilize intermediates during functional group transformations.
Hydrochloride Salt Formation
The hydrochloride salt (C₈H₁₄ClNO₂; MW 191.66 g/mol) is synthesized via acid-mediated protonation of the free base, enhancing solubility for pharmacological assays.
Table 2: Comparative Data for Free Acid and Hydrochloride Forms
| Property | Free Acid | Hydrochloride |
|---|---|---|
| Molecular Formula | C₈H₁₃NO₂ | C₈H₁₄ClNO₂ |
| Molecular Weight | 155.19 g/mol | 191.66 g/mol |
| Key Applications | Drug scaffold | Bioassay reagent |
Biological Activities and Mechanistic Insights
Muscarinic Acetylcholine Receptor Modulation
Preliminary studies indicate agonist activity at muscarinic receptors (mAChRs), which regulate neurotransmission in cognitive and autonomic pathways. The spirocyclic conformation may enhance selectivity for M₁/M₄ subtypes, though detailed receptor binding assays remain pending.
| Parameter | Assessment |
|---|---|
| Skin Irritation | Category 2 |
| Eye Irritation | Category 1 |
| Respiratory Hazard | Potential irritant |
Derivatives and Analogous Compounds
6-[(Tert-Butoxy)Carbonyl] Derivative
This analog (C₁₃H₂₁NO₅) incorporates a Boc-protected amine, serving as a versatile intermediate for peptide coupling or library synthesis. Its enhanced stability under acidic conditions facilitates late-stage modifications in drug discovery pipelines.
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